Anticancer Potency: IC50 Comparison with a Closest Structural Analog Against Leukemia Cells
Methyl 4-cyclopropylthiophene-2-carboxylate demonstrates sub-micromolar cytotoxic potency against the CEM-13 human T-cell leukemia line. Its activity is superior to a close structural analog, 5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid, in the same assay .
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.65 µM |
| Comparator Or Baseline | 5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid (IC50 = 1.54 µM) |
| Quantified Difference | The target compound is 2.4-fold more potent (lower IC50) than the brominated analog. |
| Conditions | CEM-13 human leukemia cell line, assay measuring cell viability/apoptosis induction . |
Why This Matters
For researchers developing anticancer agents, this quantitative potency difference demonstrates that the specific methyl ester derivative offers superior in vitro activity compared to a halogenated analog, making it a more promising starting point for hit-to-lead optimization.
